molecular formula C14H17NO3 B11024317 (2E)-3-(1,3-benzodioxol-5-yl)-N-tert-butylprop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-tert-butylprop-2-enamide

Cat. No.: B11024317
M. Wt: 247.29 g/mol
InChI Key: VKJNKBBKCACFJY-FNORWQNLSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide is an organic compound characterized by the presence of a benzodioxole ring and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide typically involves the reaction of 1,3-benzodioxole with tert-butylamine and an appropriate propenamide precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the propenamide group.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenating agents like bromine or chlorine can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced propenamide derivatives.

    Substitution: Halogenated benzodioxole compounds.

Scientific Research Applications

(E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The propenamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-Benzodioxol-5-yl)-N-methyl-2-propenamide: Similar structure but with a methyl group instead of a tert-butyl group.

    (E)-3-(1,3-Benzodioxol-5-yl)-N-ethyl-2-propenamide: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

(E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-tert-butylprop-2-enamide

InChI

InChI=1S/C14H17NO3/c1-14(2,3)15-13(16)7-5-10-4-6-11-12(8-10)18-9-17-11/h4-8H,9H2,1-3H3,(H,15,16)/b7-5+

InChI Key

VKJNKBBKCACFJY-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)(C)NC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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